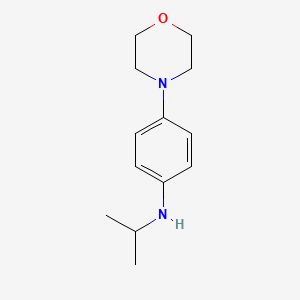
4-(morpholin-4-yl)-N-(propan-2-yl)aniline
描述
4-(morpholin-4-yl)-N-(propan-2-yl)aniline is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Morpholin-4-yl)-N-(propan-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability.
Target Interactions
Research indicates that compounds with similar morpholine structures often interact with key proteins involved in cellular processes. Notable targets include:
- Cathepsin F : A protease involved in protein degradation.
- Serine/threonine-protein kinase Chk1 : A critical regulator of the cell cycle.
These interactions suggest that this compound could modulate cellular functions related to protein turnover and cell cycle progression.
Biochemical Pathways
The modulation of these targets may influence several biochemical pathways, including:
- Protein degradation : Affecting cellular homeostasis.
- Cell cycle regulation : Potentially leading to alterations in cell proliferation and apoptosis.
Antimycobacterial Activity
A related study demonstrated that derivatives of morpholine compounds exhibit significant antitubercular activity against Mycobacterium tuberculosis. For instance, 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides showed promising results in vitro against various strains, including drug-resistant isolates. The percentage reduction in relative light units (RLU) indicated substantial antimycobacterial activity, especially for specific derivatives .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. The findings suggest that the compound may induce apoptosis through the activation of caspases and modulation of MAP kinase pathways, indicating its potential as an anticancer agent .
Case Studies and Research Findings
- Antimycobacterial Studies :
- Cytotoxicity Against Cancer Cells :
- Pharmacokinetic Properties :
Data Tables
| Compound | Activity Type | Target/Pathway | Result |
|---|---|---|---|
| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazide | Antimycobacterial | M. tuberculosis | Significant reduction in RLU |
| This compound | Cytotoxicity | A549 lung cancer cells | Induces apoptosis at low doses |
属性
IUPAC Name |
4-morpholin-4-yl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZBSJRPNJGDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















